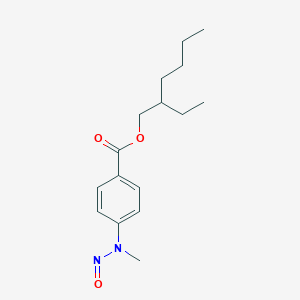

3-(2-chloroacetyl)-1H-Indole-5-carbonitrile

説明

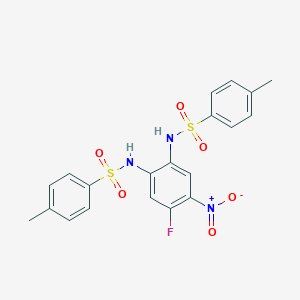

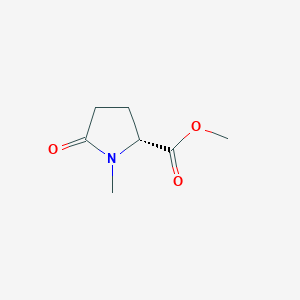

The compound “3-(2-chloroacetyl)-1H-Indole-5-carbonitrile” is likely a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The “2-chloroacetyl” group is likely attached to the third position of the indole ring, and the “carbonitrile” group (also known as a cyano group) is likely attached to the fifth position .

Molecular Structure Analysis

The molecular structure of “3-(2-chloroacetyl)-1H-Indole-5-carbonitrile” would likely be characterized by the presence of the indole ring system, with the “2-chloroacetyl” and “carbonitrile” groups attached at the third and fifth positions, respectively .Chemical Reactions Analysis

Indole and its derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The “2-chloroacetyl” and “carbonitrile” groups could potentially participate in these reactions as well .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-chloroacetyl)-1H-Indole-5-carbonitrile” would likely be influenced by the presence of the indole ring system and the “2-chloroacetyl” and “carbonitrile” groups .科学的研究の応用

Antimicrobial and Antiproliferative Agents

Field

Pharmaceutical Chemistry

Application

The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which is structurally similar to 3-(2-chloroacetyl)-1H-Indole-5-carbonitrile, has been synthesized and studied for its antimicrobial and anticancer activities .

Method

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Results

The results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

N-chloroacetylation of Aminoalcohols

Field

Organic Chemistry

Application

An efficient, highly chemoselective N-chloroacetylation of amino compounds (amino alcohols, amino acids) by chloroacetyl chloride has been reported .

Method

The reaction was carried out under metal-free bio-compatible conditions in phosphate buffer within 20 minutes .

Results

The acylated products were obtained in high yields and can be easily isolated without chromatographic separation .

将来の方向性

The future directions for research on “3-(2-chloroacetyl)-1H-Indole-5-carbonitrile” would likely depend on its specific biological activities and potential applications. Indole derivatives are a rich source of biologically active compounds, and there is ongoing interest in the development of new synthetic methods and the exploration of their biological activities .

特性

IUPAC Name |

3-(2-chloroacetyl)-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-4-11(15)9-6-14-10-2-1-7(5-13)3-8(9)10/h1-3,6,14H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEBTHHPYINQMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577556 | |

| Record name | 3-(Chloroacetyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chloroacetyl)-1H-Indole-5-carbonitrile | |

CAS RN |

115027-08-2 | |

| Record name | 3-(2-Chloroacetyl)-1H-indole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115027-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloroacetyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid](/img/structure/B37622.png)

![3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B37624.png)

![3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B37627.png)